molecular formula C20H27N3O4 B10765488 (1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine CAS No. 2131173-58-3

(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine

Cat. No.: B10765488
CAS No.: 2131173-58-3
M. Wt: 373.4 g/mol
InChI Key: DGLBMACIGDZWJF-KVULBXGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine is a complex organic compound with a unique structure that combines a cyclohexyl group, an indazole ring, and an amino acid valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine typically involves multiple steps, starting with the preparation of the indazole ring, followed by the introduction of the cyclohexyl group and the valine moiety. One common synthetic route includes:

    Formation of the Indazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole core.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where a cyclohexyl halide reacts with the indazole ring in the presence of a Lewis acid catalyst.

    Attachment of the Valine Moiety: The final step involves coupling the indazole-cyclohexyl intermediate with L-valine using peptide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the indazole ring can be reduced to form an alcohol.

    Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of indazole-3-ol.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The valine moiety can interact with amino acid transporters, aiding in the compound’s cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    (1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid): Similar structure but lacks the valine moiety.

    (1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-leucine: Similar structure but contains leucine instead of valine.

    (1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-isoleucine: Similar structure but contains isoleucine instead of valine.

Uniqueness

(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine is unique due to the presence of the valine moiety, which can influence its biological activity and pharmacokinetic properties. The combination of the indazole ring, cyclohexyl group, and valine makes this compound a versatile scaffold for the development of new therapeutic agents.

Properties

CAS No.

2131173-58-3

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

(2S)-2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C20H27N3O4/c1-12(2)17(20(26)27)21-19(25)18-15-5-3-4-6-16(15)23(22-18)11-13-7-9-14(24)10-8-13/h3-6,12-14,17,24H,7-11H2,1-2H3,(H,21,25)(H,26,27)/t13?,14?,17-/m0/s1

InChI Key

DGLBMACIGDZWJF-KVULBXGLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.